Cas no 205927-63-5 (3-(2-oxopropyl)benzoic acid)

3-(2-oxopropyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-oxopropyl)benzoic acid
- 3-(2-Oxo-propyl)benzoic acid
- 3-(2-Oxo-propyl)-benzoic acid
- LogP
- DA-17392
- MFCD00238552
- 3-(2-Oxopropyl)benzoicacid
- 3-(2-oxopropyl)-benzoic acid
- Benzoic acid, 3-(2-oxopropyl)-
- AKOS006271924
- SCHEMBL1310185
- 205927-63-5
- PUKRMMAKVJOWIF-UHFFFAOYSA-N
- SB35209
- DTXSID80482603
-
- MDL: MFCD00238552
- インチ: InChI=1S/C10H10O3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3,(H,12,13)
- InChIKey: PUKRMMAKVJOWIF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC1=CC(=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 178.06300
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37000
- LogP: 1.51630
3-(2-oxopropyl)benzoic acid セキュリティ情報
3-(2-oxopropyl)benzoic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-(2-oxopropyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0485-50mg |
3-(2-Oxo-propyl)-benzoic acid |
205927-63-5 | 96% | 50mg |
¥1731.3 | 2025-01-21 | |
eNovation Chemicals LLC | D966964-5g |
3-(2-Oxo-propyl)-benzoic acid |
205927-63-5 | 95% | 5g |
$4475 | 2024-07-28 | |
Fluorochem | 207287-1g |
3-(2-Oxopropyl)benzoic acid |
205927-63-5 | 97% | 1g |
£424.00 | 2022-03-01 | |
eNovation Chemicals LLC | D966964-1g |
3-(2-Oxo-propyl)-benzoic acid |
205927-63-5 | 95% | 1g |
$1115 | 2024-07-28 | |
Chemenu | CM128054-1g |
3-(2-oxopropyl)benzoic acid |
205927-63-5 | 95% | 1g |
$343 | 2023-01-09 | |
Fluorochem | 207287-2g |
3-(2-Oxopropyl)benzoic acid |
205927-63-5 | 97% | 2g |
£716.00 | 2022-03-01 | |
Matrix Scientific | 087029-1g |
3-(2-Oxopropyl)benzoic acid, 97% |
205927-63-5 | 97% | 1g |
$385.00 | 2023-09-10 | |
Chemenu | CM128054-5g |
3-(2-oxopropyl)benzoic acid |
205927-63-5 | 95% | 5g |
$1254 | 2023-01-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0485-1g |
3-(2-Oxo-propyl)-benzoic acid |
205927-63-5 | 96% | 1g |
4223.25CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0485-5g |
3-(2-Oxo-propyl)-benzoic acid |
205927-63-5 | 96% | 5g |
¥34958.27 | 2025-01-21 |
3-(2-oxopropyl)benzoic acid 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-(2-oxopropyl)benzoic acidに関する追加情報
Professional Introduction to 3-(2-oxopropyl)benzoic acid (CAS No. 205927-63-5)
3-(2-oxopropyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 205927-63-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its benzoic acid backbone substituted with a 2-oxopropyl group, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both the aromatic benzoic ring and the electrophilic ketone group in the side chain allows for diverse chemical modifications, enabling its application in multiple research and industrial contexts.
The chemical structure of 3-(2-oxopropyl)benzoic acid can be represented as C11H12O3, with the molecular formula highlighting its composition. The benzoic acid moiety is well-known for its role as a precursor in the synthesis of aspirin derivatives and other nonsteroidal anti-inflammatory drugs (NSAIDs). The 2-oxopropyl group introduces a reactive site that can be further functionalized, such as through condensation reactions or nucleophilic substitutions, to yield more complex structures. This flexibility has made 3-(2-oxopropyl)benzoic acid a popular choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, 3-(2-oxopropyl)benzoic acid has been explored in the development of targeted drug delivery systems. Its ability to form stable esters or amides with bioactive molecules has been leveraged to create prodrugs that enhance solubility and bioavailability. For instance, researchers have utilized this compound to design prodrugs of antitumor agents, where the 2-oxopropyl group serves as a masked moiety that is cleaved in vivo to release the active drug. Such innovations align with the broader trend toward personalized medicine, where tailored pharmacophores are designed to optimize therapeutic outcomes.
The pharmacological potential of 3-(2-oxopropyl)benzoic acid has also been investigated in the context of inflammation and pain management. Studies have demonstrated that derivatives of this compound can modulate enzymatic pathways involved in prostaglandin synthesis, offering a potential alternative to traditional NSAIDs. Additionally, its structural similarity to certain natural products has prompted investigations into its role as a scaffold for antimicrobial agents. Preliminary findings suggest that modifications of the side chain can enhance activity against resistant bacterial strains, underscoring the compound's versatility.
From an industrial perspective, 3-(2-oxopropyl)benzoic acid serves as a critical intermediate in fine chemical synthesis. Its production typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by oxidation. The efficiency of these synthetic routes has been optimized through catalytic methods, reducing waste and improving yield. Such advancements are crucial for scaling up production while adhering to environmental regulations and sustainability goals.
The role of 3-(2-oxopropyl)benzoic acid in academic research continues to expand, with interdisciplinary collaborations driving new applications. For example, chemists working at the intersection of organic chemistry and materials science have explored its use in polymer synthesis. The incorporation of this compound into polymeric matrices enhances thermal stability and mechanical strength, making it useful for high-performance materials used in electronics and aerospace industries.
In conclusion, 3-(2-oxopropyl)benzoic acid (CAS No. 205927-63-5) represents a multifaceted compound with broad utility across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for researchers seeking to develop innovative solutions. As scientific understanding progresses, further applications of this compound are expected to emerge, reinforcing its significance in modern chemistry.
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